N-(1,2-dihydroacenaphthylen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
N-(1,2-dihydroacenaphthylen-5-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a dihydroacenaphthylene core, a piperidine-carboxamide moiety, and a thiophene sulfonyl group. Its synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with the dihydroacenaphthylene scaffold.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(17-10-12-24(13-11-17)29(26,27)20-5-2-14-28-20)23-19-9-8-16-7-6-15-3-1-4-18(19)21(15)16/h1-5,8-9,14,17H,6-7,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJBOYSNZYJCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives reported in Molecules (2011), which focus on dihydroacenaphthylene-containing thiazol-2-amine analogs (e.g., compounds 3c–3h ) . Below is a systematic comparison based on synthesis, physicochemical properties, and functional groups:
Structural Features
| Compound | Core Structure | Functional Groups |
|---|---|---|
| Target Compound | Dihydroacenaphthylene | Piperidine-4-carboxamide, Thiophene-2-sulfonyl |
| Molecules (2011) analogs (e.g., 3c) | Dihydroacenaphthylene | Thiazol-2-amine, Substituted aryl (e.g., 4-ethoxyphenyl, 4-chlorophenyl) |
Key Differences :
- The thiophene sulfonyl group introduces electronegative sulfur-oxygen bonds, contrasting with the simpler aryl substituents in 3c–3h .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility Profile |
|---|---|---|
| Target Compound | Not reported | Likely polar (sulfonyl, carboxamide) |
| 3c | 194.3–197.0 | Ethanol-soluble |
| 3g | 323.1–325.6 | Limited solubility (acidic benzoic acid group) |
Critical Analysis of Limitations
- Data Gaps : Direct comparative studies (e.g., binding affinity, pharmacokinetics) between the target compound and 3c–3h are absent in the literature.
- Structural Diversity : The Molecules analogs prioritize aryl-thiazole systems, whereas the target compound’s piperidine-thiophene hybrid represents a distinct chemotype.
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